Lipophilicity Differentiation: LogP Comparison of 4-Bromo-2-ethylaniline vs. Non-ethylated Bromoaniline Analogs
The ortho-ethyl substituent in 4-Bromo-2-ethylaniline increases lipophilicity relative to unsubstituted 4-bromoaniline. Computed LogP values for 4-Bromo-2-ethylaniline range from 2.7 to 3.0 [1], compared to 4-bromoaniline with a computed LogP of approximately 1.8 to 2.0 [2]. This ~1.0 Log unit difference translates to roughly a 10-fold increase in octanol-water partition coefficient, with direct implications for membrane permeability and biological compartment distribution.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 2.7 (XLogP3), LogP = 3.04 (ACD/Labs) |
| Comparator Or Baseline | 4-Bromoaniline (CAS 106-40-1): LogP = 1.8-2.0 (computed) |
| Quantified Difference | ΔLogP ≈ +0.7 to +1.2 (target more lipophilic) |
| Conditions | Computed physicochemical property predictions using XLogP3 and ACD/Labs Percepta algorithms |
Why This Matters
This lipophilicity differential is critical for medicinal chemistry lead optimization where modulating LogP within a narrow optimal range (typically 1-5) governs oral bioavailability and off-target promiscuity risk.
- [1] PubChem Compound Summary for CID 2801283. XLogP3-AA computed value: 2.7. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 7807 (4-Bromoaniline). XLogP3-AA computed value: 1.8. National Center for Biotechnology Information. View Source
